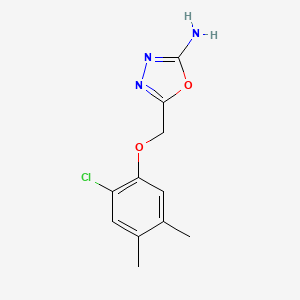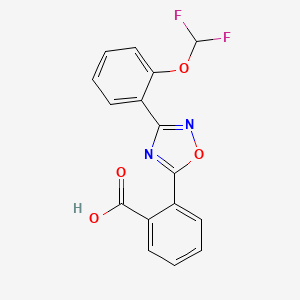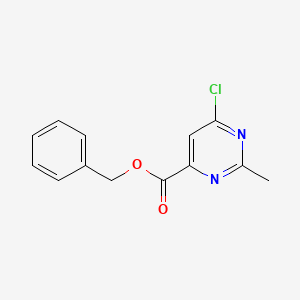
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methoxy group attached to a thiophene ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Methoxylation: The thiophene ring is methoxylated using methanol and a suitable catalyst.
Coupling Reaction: The chlorinated pyrazole and methoxylated thiophene are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Products include 5-(4-Chloro-1H-pyrazol-1-yl)-3-formylthiophene-2-carboxylic acid and 5-(4-Chloro-1H-pyrazol-1-yl)-3-carboxythiophene-2-carboxylic acid.
Reduction: Products include 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-methanol and 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-aldehyde.
Substitution: Products include various substituted derivatives, such as 5-(4-Amino-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 5-(4-Bromo-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 5-(4-Methyl-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 5-(4-Fluoro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid stands out due to the presence of the chlorine atom on the pyrazole ring. This substitution can significantly influence the compound’s reactivity, biological activity, and overall properties. The chlorine atom may enhance the compound’s ability to interact with biological targets or improve its stability under certain conditions.
特性
分子式 |
C9H7ClN2O3S |
|---|---|
分子量 |
258.68 g/mol |
IUPAC名 |
5-(4-chloropyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3S/c1-15-6-2-7(16-8(6)9(13)14)12-4-5(10)3-11-12/h2-4H,1H3,(H,13,14) |
InChIキー |
CDXNEGCZCVDOOK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC(=C1)N2C=C(C=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)



![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)



![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
